Ilomastat

MMP selectivity enzyme kinetics inhibitor profiling

Choose Ilomastat for its uniquely steep MMP-3/MMP-14 selectivity drop and dual TACE (ADAM17) inhibition (91% at 1 µM) not uniformly characterized in Batimastat or Marimastat. The only MMP inhibitor validated in rabbit stenting models and Phase 3-evaluated for corneal ulcer (400 μg/mL). Proven scaffold for MMP-2-selective probe engineering. Ensures experimental reproducibility beyond research-grade alternatives.

Molecular Formula C20H28N4O4
Molecular Weight 388.5 g/mol
CAS No. 142880-36-2
Cat. No. B1671724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlomastat
CAS142880-36-2
SynonymsGalardin
GM 6001
GM-6001
GM6001
GM6003
N-(2(R)-2-(hydroxamidocarbonylmethyl)-4-methylpentanoyl)-L-tryptophan methylamide
Molecular FormulaC20H28N4O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
InChIInChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1
InChIKeyNITYDPDXAAFEIT-DYVFJYSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige to brown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ilomastat (GM6001, Galardin) CAS 142880-36-2: Broad-Spectrum MMP Inhibitor with Clinically Validated Corneal Ulceration Prevention Data


Ilomastat (synonyms: GM6001, Galardin; CAS 142880-36-2) is a peptidomimetic hydroxamic acid-based, reversible, broad-spectrum matrix metalloproteinase (MMP) inhibitor . It demonstrates picomolar to low nanomolar Ki values across a wide range of MMP family members including MMP-1, MMP-2, MMP-8, MMP-9, and MMP-26, with reduced potency against MMP-3 and MMP-14 . Unlike later-generation clinical MMP inhibitors (e.g., Marimastat, Prinomastat), Ilomastat remains widely available as a research-grade tool compound, having advanced to Phase 3 clinical evaluation for corneal ulcer before development discontinuation, yielding a substantial body of peer-reviewed in vivo efficacy data that supports its continued use in preclinical inflammation and tissue remodeling research [1].

Why Ilomastat Cannot Be Replaced by Batimastat, Marimastat, or Broad-Spectrum Hydroxamates for Corneal Remodeling and TACE-Inclusive Studies


Substituting Ilomastat with other hydroxamate-based MMP inhibitors (e.g., Batimastat, Marimastat) or structurally distinct clinical candidates (e.g., Prinomastat) introduces substantial variability in both target engagement profile and off-target activity. Comparative Ki profiling reveals that while Batimastat and Marimastat exhibit similarly broad MMP inhibition, Ilomastat displays a uniquely steep selectivity drop against MMP-3 (Ki = 27 nM) and MMP-14 (Ki = 13.4 nM) relative to its sub-nanomolar potency against collagenases and gelatinases [1]. This differential window is not preserved across close analogs: Prinomastat, for example, exhibits only 6-fold selectivity between MMP-2 (Ki = 0.05 nM) and MMP-3 (Ki = 0.3 nM), representing a >100-fold difference in selectivity profile compared to Ilomastat [1]. Furthermore, Ilomastat has demonstrated TACE (ADAM17) inhibition (91% at 1 µM), whereas Batimastat's TACE inhibitory capacity is less well-characterized in direct comparative studies [2]. Substitution without accounting for these differences risks experimental misinterpretation, particularly in corneal, vascular, or inflammatory models where the balance of MMP-3, MMP-14, and TACE activity governs outcomes.

Ilomastat Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Ilomastat Exhibits a Steep Selectivity Drop Against MMP-3 and MMP-14 That Is Absent in Batimastat and Marimastat

Ilomastat shows a pronounced selectivity profile characterized by sub-nanomolar Ki against MMP-1 (0.4 nM), MMP-8 (0.1 nM), and MMP-9 (0.2 nM), but substantially reduced potency against MMP-3 (27 nM) and MMP-14 (13.4 nM). This ~67.5-fold (MMP-3/MMP-1) and ~33.5-fold (MMP-14/MMP-1) selectivity window is not shared by close structural analogs Batimastat or Marimastat. Batimastat displays IC50 values of 3 nM (MMP-1), 20 nM (MMP-3), and 10 nM (MMP-14), yielding only a ~6.7-fold differential for MMP-3/MMP-1. Marimastat shows a similarly compressed selectivity range (MMP-1 IC50 = 5 nM, MMP-3 IC50 = 200 nM) [1].

MMP selectivity enzyme kinetics inhibitor profiling collagenase

Ilomastat Demonstrates TACE Inhibition Not Uniformly Established Across All Clinical-Grade MMP Inhibitors

Ilomastat inhibits TACE (ADAM17) activity, producing 91 ± 4% inhibition at a concentration of 1 µM. In the same comparative panel, Batimastat exhibited IC50 values against classical MMPs (MMP-1: 2.2 nM; MMP-2: 1.8 nM; MMP-3: 5.6 nM; MMP-7: 7.0 nM; MMP-8: 0.7 nM; MMP-14: 2.8 nM) but TACE inhibition data for Batimastat was not determined in this head-to-head experimental setup [1]. Additional sources confirm Ilomastat inhibits TACE and ADAM19 alongside multiple MMPs [2]. This TACE-inclusive inhibitory profile is not a universal feature among all broad-spectrum MMP inhibitors and may influence TNF-α shedding and inflammatory signaling pathways.

TACE ADAM17 off-target activity inflammation

Ilomastat Possesses Validated In Vivo Efficacy in Corneal Alkali Injury Model at Defined Topical Dose, Lacking for Prinomastat and Marimastat

Ilomastat (topical application at 400 μg/mL) prevents corneal ulceration after severe alkali injury in animal models, an indication for which it advanced to Phase 3 clinical evaluation . In a rabbit stenting model, Ilomastat significantly suppressed intimal hyperplasia and intimal collagen content while increasing lumen area, without affecting proliferation rates . In contrast, structurally related clinical MMP inhibitors Batimastat and Marimastat were developed primarily for oncology indications via systemic administration; Prinomastat (AG3340) was advanced for cancer but lacked established ocular or corneal efficacy data. No peer-reviewed evidence demonstrates that Prinomastat, Marimastat, or Batimastat can substitute for Ilomastat in corneal alkali injury or intimal hyperplasia models at comparable topical doses.

corneal ulcer alkali burn in vivo efficacy wound healing

Ilomastat Lacks Oral Bioavailability but Offers Advantageous Pharmacokinetic Baseline for Topical and Local Administration Relative to Systemic MMP Inhibitors

Ilomastat exhibits poor oral bioavailability, a limitation that contributed to its discontinuation from systemic oncology development. Comparative studies with novel Ilomastat analogs reveal that Ilomastat's terminal half-life (t1/2z) is shorter than that of optimized benzamide derivatives, with analog 10a achieving 'more desirable t1/2z' relative to the Ilomastat lead [1]. However, this pharmacokinetic profile—characterized by limited systemic exposure following topical or local administration—is advantageous for applications where localized MMP inhibition is desired without systemic off-target effects. Batimastat, by contrast, was administered intraperitoneally due to extremely poor oral bioavailability and solubility; Marimastat was orally bioavailable and advanced for systemic oncology but associated with musculoskeletal toxicity at therapeutic doses [2]. For topical corneal, local vascular, or ex vivo tissue applications, Ilomastat's pharmacokinetic constraints become a selection advantage, minimizing concerns about systemic MMP inhibition-related adverse events observed with orally bioavailable clinical candidates.

pharmacokinetics oral bioavailability topical administration drug delivery

Ilomastat Serves as Validated Scaffold for Structure-Guided MMP-2 Selectivity Engineering Not Demonstrated for Marimastat or Prinomastat

Structure-activity relationship (SAR) studies have established Ilomastat as a privileged scaffold for engineering MMP-2-selective inhibitors. Modifications at the P1' position—specifically introducing unsaturation and long alkyl chains—produced analog 2a, which inhibited MMP-2 with IC50 = 123 nM while displaying no inhibitory capacity toward MMP-9. Molecular docking confirmed that MMP-2, but not MMP-9, could accommodate the modified P1' substitution [1]. Furthermore, novel benzamide analogs derived from Ilomastat yielded compound 10a with IC50 = 0.19 nM against MMP-2, representing approximately 5-fold greater potency than Ilomastat (IC50 = 0.94 nM in this assay system) and >8300-fold selectivity for MMP-2 versus MMP-9 (IC50 = 1.58 µM) [2]. Comparable scaffold-engineering studies enabling MMP-2-selective inhibitor design from Marimastat or Prinomastat cores are not well-documented in the peer-reviewed literature.

structure-activity relationship MMP-2 selectivity molecular docking scaffold optimization

Ilomastat Optimal Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Preclinical Corneal Wound Healing and Alkali Injury Models Requiring Topical MMP Inhibition

Ilomastat is the preferred hydroxamate-based MMP inhibitor for corneal alkali injury and ocular surface wound healing research. Topical application at 400 μg/mL prevents corneal ulceration after severe alkali injury, a finding that supported advancement to Phase 3 clinical evaluation for corneal ulcer . This indication-specific in vivo validation is unique among hydroxamate MMP inhibitors: Batimastat, Marimastat, and Prinomastat lack peer-reviewed efficacy data in corneal models. Procurement of Ilomastat for these applications is directly supported by both preclinical animal data and clinical-phase development history, whereas substitution with any comparator introduces experimental uncertainty and absence of dosing guidance.

Vascular Remodeling Studies Involving Intimal Hyperplasia and Stent Restenosis

Ilomastat provides validated in vivo efficacy in vascular injury models where MMP activity drives adverse remodeling. In a rabbit stenting model, Ilomastat significantly suppressed intimal hyperplasia and intimal collagen content while increasing lumen area, with no observed effect on proliferation rates . This selective effect on matrix remodeling rather than cellular proliferation distinguishes Ilomastat from antiproliferative agents and supports its use in studies focused on MMP-mediated vascular pathology. Batimastat and Marimastat have been investigated in atherosclerosis models but lack the specific stenting/intimal hyperplasia validation documented for Ilomastat.

Inflammatory Pathway Studies Requiring Combined MMP and TACE (ADAM17) Inhibition

For research investigating TNF-α shedding, ADAM-family protease activity, or inflammatory signaling cascades involving both MMPs and TACE, Ilomastat offers documented dual inhibitory activity: it produces 91 ± 4% inhibition of TACE at 1 µM while maintaining potent MMP inhibition . This TACE-inclusive profile is not uniformly established across alternative broad-spectrum MMP inhibitors in direct comparative assays. Researchers studying chlamydial infection, where combined MMP/TACE inhibition has been implicated in growth attenuation, or investigating TNF-α processing should prioritize Ilomastat over comparators lacking characterized TACE activity.

Medicinal Chemistry Programs Developing MMP-2-Selective Probes from a Validated Scaffold

Ilomastat serves as the most extensively characterized scaffold for engineering MMP-2-selective inhibitors via rational structure-guided modification. Published SAR studies demonstrate that P1' modifications yield analogs with MMP-2 selectivity (e.g., analog 2a: MMP-2 IC50 = 123 nM, no MMP-9 inhibition) and that non-hydroxamate benzamide derivatives achieve >8300-fold MMP-2/MMP-9 selectivity (analog 10a) [1]. Comparable scaffold-engineering studies enabling MMP-2-selective inhibitor design from Marimastat or Prinomastat cores are absent from the peer-reviewed literature. For probe development and chemical biology programs targeting MMP-2 specifically, Ilomastat provides the only validated starting point with documented selectivity-engineering success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilomastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.